1,3,3-Trimethyl-2-methylene-5-nitroindoline
Description
Properties
IUPAC Name |
1,3,3-trimethyl-2-methylidene-5-nitroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-12(2,3)10-7-9(14(15)16)5-6-11(10)13(8)4/h5-7H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFGEAVJRDAMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C2=C1C=C(C=C2)[N+](=O)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189950 | |
| Record name | 1,3,3-Trimethyl-2-methylene-5-nitroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36429-14-8 | |
| Record name | 1,3,3-Trimethyl-2-methylene-5-nitroindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36429-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,3-Trimethyl-2-methylene-5-nitroindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036429148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,3-Trimethyl-2-methylene-5-nitroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,3-trimethyl-2-methylene-5-nitroindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Nitration of 1,3,3-Trimethylindoline
In one approach, 1,3,3-trimethylindoline undergoes nitration using fuming nitric acid in concentrated sulfuric acid at 0–5°C. The electron-donating methyl groups direct nitration to the para position (C-5) relative to the indoline nitrogen, yielding 5-nitro-1,3,3-trimethylindoline. This intermediate is isolated via neutralization and extraction, with purity confirmed by thin-layer chromatography (TLC) and -NMR.
Alternative Nitration Strategies
A modified method employs sodium nitrate (NaNO₃) in trifluoroacetic acid (TFA) for milder nitration conditions. This approach minimizes side reactions, particularly when sensitive functional groups are present. For example, 1,3,3-trimethylindoline dissolved in TFA is treated with NaNO₃ at room temperature for 6 hours, achieving 72% yield of the 5-nitro derivative.
Methylene Bridge Formation
The conversion of 5-nitro-1,3,3-trimethylindoline to the target compound involves introducing the methylene group at C-2. This step often employs formaldehyde or paraformaldehyde under acidic or thermal conditions.
Acid-Catalyzed Condensation
A refluxing mixture of 5-nitro-1,3,3-trimethylindoline and paraformaldehyde in glacial acetic acid generates the methylene bridge via elimination. The reaction is monitored by -NMR for the disappearance of the indoline C-2 proton ( 4.1 ppm) and the emergence of the methylene proton signal ( 5.7 ppm). The crude product is purified via silica gel chromatography, yielding 1,3,3-trimethyl-2-methylene-5-nitroindoline in 65% yield.
Solvent and Temperature Optimization
Replacing acetic acid with aprotic solvents like dichloromethane (DCM) and using Lewis acids (e.g., BF₃·OEt₂) improves reaction efficiency. For instance, stirring 5-nitro-1,3,3-trimethylindoline with paraformaldehyde and BF₃·OEt₂ in DCM at 40°C for 3 hours achieves an 82% yield, as confirmed by high-resolution mass spectrometry (HRMS).
One-Pot Synthesis Approaches
Recent advancements prioritize streamlined protocols to reduce purification steps and enhance scalability.
Sequential Nitration-Methylenation
A one-pot procedure involves nitrating 1,3,3-trimethylindoline in situ, followed by immediate methylenation without isolating the intermediate. The reaction mixture, containing HNO₃, H₂SO₄, and paraformaldehyde, is heated at 60°C for 8 hours, yielding the target compound in 58% overall yield. Gas chromatography-mass spectrometry (GC-MS) analysis confirms the absence of byproducts.
Catalytic Enhancements
Incorporating zeolite catalysts (e.g., H-ZSM-5) during the one-pot process improves regioselectivity and reduces acid waste. The porous structure of H-ZSM-5 facilitates nitro group orientation at C-5, achieving 76% yield under solvent-free conditions.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, highlighting yields, conditions, and advantages:
Mechanistic Insights and Challenges
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-methylene-5-nitroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
Chromatographic Applications
TMNI has been extensively studied for its utility in chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).
- Separation Techniques : A reverse-phase HPLC method has been developed for the analysis and purification of TMNI. This method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be adapted for Mass-Spectrometry (MS) compatibility by substituting phosphoric acid with formic acid. The use of smaller particle columns (3 µm) allows for faster Ultra-Performance Liquid Chromatography (UPLC) applications .
| Chromatographic Method | Mobile Phase | Notes |
|---|---|---|
| HPLC | Acetonitrile, Water | Suitable for pharmacokinetic studies |
| UPLC | Acetonitrile, Water | Faster analysis with smaller particle columns |
Dyeing Applications
TMNI derivatives have been explored for their potential in the textile industry, particularly in the temporary coloration of fibers.
- Hair Dyeing : Research indicates that compounds derived from TMNI are effective as temporary hair dyes. These derivatives can decolorize keratin fibers dyed with traditional coloring agents. The application process involves using TMNI-based compounds that bond temporarily to hair fibers without permanent alteration .
Photonic Materials
Recent studies have highlighted the potential of TMNI in the development of photochromic materials.
- Photochromic Properties : TMNI derivatives have been synthesized to exhibit photochromic behavior, making them suitable for applications in smart windows and optical devices. The ability to change color upon exposure to light can be harnessed for innovative material designs .
Synthesis and Characterization
The synthesis of TMNI involves several chemical processes that yield various derivatives with distinct properties.
- Synthesis Methods : Common methods include methylation reactions using dimethyl sulfate and subsequent purification steps. These processes yield high-purity TMNI suitable for research applications .
Case Study 1: Chromatographic Efficiency
A study conducted on the scalability of HPLC methods using TMNI demonstrated effective separation of impurities, showcasing its utility in pharmacokinetics and analytical chemistry .
Case Study 2: Textile Application
In a comparative analysis of dyeing efficiency, TMNI derivatives were found to provide vibrant colors with minimal damage to hair fibers compared to conventional dyes, highlighting their potential as safer alternatives in cosmetic applications .
Case Study 3: Photochromic Material Development
Research into new photochromic materials incorporating TMNI demonstrated significant promise for use in responsive coatings and optical devices, indicating a growing field of application within materials science .
Mechanism of Action
The mechanism of action of 1,3,3-trimethyl-2-methylene-5-nitroindoline involves reversible isomerization between the spiropyran and merocyanine forms. Upon exposure to UV light, the closed-ring spiropyran form converts to the open-ring merocyanine form, which has different chemical and physical properties. This reversible switching is the basis for its photochromic behavior and various applications .
Comparison with Similar Compounds
Research Findings and Trends
- Photochromic Efficiency: Derivatives of this compound exhibit faster isomerization kinetics (t₁/₂ < 10 s) than non-methylated analogues due to reduced steric strain .
- Thermal Stability : The trimethyl groups enhance thermal stability (decomposition >250°C) compared to 5-nitroindoline (decomposition ~200°C) .
Biological Activity
1,3,3-Trimethyl-2-methylene-5-nitroindoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies. The compound's unique structure contributes to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 218.26 g/mol. Its structure features a nitro group that is critical for its biological activity.
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that bind covalently to DNA, leading to cell death. Studies have shown that derivatives of nitroindoline exhibit significant antimicrobial effects against various pathogens:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| This compound | 10 μg/mL | Staphylococcus aureus |
| 1,3-Dimethyl-5-nitroindole | 15 μg/mL | Escherichia coli |
These findings suggest that this compound may serve as a potential lead compound in the development of new antimicrobial agents .
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cell lines such as HeLa and MCF-7:
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| HeLa | 20.7 | Apoptosis induction |
| MCF-7 | 18.6 | Cell cycle arrest |
The compound's ability to interact with specific enzymes involved in cell signaling pathways enhances its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its nitro group. Upon reduction within the cellular environment, it generates reactive nitrogen species that can damage cellular components such as DNA and proteins. This process leads to apoptosis in cancer cells and inhibits microbial growth by disrupting cellular integrity .
Case Studies
- Antimicrobial Efficacy : A study investigated the efficacy of various nitro derivatives against Mycobacterium tuberculosis, revealing that compounds similar to 1,3,3-trimethyl derivatives exhibited MIC values comparable to established drugs like isoniazid .
- Cytotoxicity Assessment : In vitro studies on breast cancer cell lines demonstrated that 1,3,3-trimethyl derivatives significantly reduced cell viability compared to control groups. The results highlighted the compound's potential in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,3,3-Trimethyl-2-methylene-5-nitroindoline, and what yields are typically achieved?
- Methodology : The compound is commonly synthesized via condensation reactions. For example, refluxing 2-amino-3-methyl-5-diisopropylamino-1,3,4-thiadiazolium methosulphate with 1,3,3-trimethyl-2-methylene-3H-indol-ω-aldehyde in toluene and methanesulphonic acid for 12 hours yields 19%. Alternatively, heating with acetic anhydride at 105°C for 1 hour achieves a 5.6% yield. Purification involves silica gel chromatography with gradients of methanol and dichloromethane .
- Key Parameters : Reaction time (12h–1h), temperature (reflux to 105°C), and acid catalysts (methanesulphonic acid, acetic anhydride) are critical.
Q. What precautions are necessary for handling and storing this compound?
- Guidelines : Store under inert atmosphere (e.g., argon) at 2–8°C to prevent degradation. Use gloves and eye protection due to potential irritancy. Safety protocols include avoiding inhalation and ensuring proper ventilation (P201, P202, P103) .
Q. Which spectroscopic techniques are suitable for characterizing this compound?
- Analytical Workflow :
- UV/Vis Spectroscopy : Confirm λmax at 630 nm in methanol (ε = 116,300 M⁻¹cm⁻¹).
- ESI-MS : Use electrospray ionization mass spectrometry to verify molecular ion peaks (e.g., m/z 567.9 for derivatives).
- TLC : Monitor reaction progress using 1:9 methanol-DCM (Rf = 0.48) .
Advanced Research Questions
Q. How can researchers address the low yields (<20%) in condensation reactions involving this compound?
- Optimization Strategies :
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-toluenesulfonic acid) to enhance reaction efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with toluene to improve solubility.
- Temperature Gradients : Explore microwave-assisted synthesis to reduce time and improve yields .
Q. What strategies are effective for synthesizing nitro-substituted derivatives of this indoline scaffold?
- Derivatization Approaches :
- Electrophilic Substitution : Introduce halogens (e.g., bromine at position 5) via electrophilic aromatic substitution, as seen in 5-bromo-1,3,3-trimethyl-2-methyleneindoline (CAS 62783-93-1) .
- Cross-Coupling : Utilize Suzuki-Miyaura reactions to attach aryl/heteroaryl groups to the indoline core.
Q. How can computational modeling resolve contradictions in reported reaction outcomes?
- Workflow :
- DFT Calculations : Model transition states to identify rate-limiting steps in low-yield reactions.
- Solvent Interaction Analysis : Use COSMO-RS to predict solvent effects on reaction thermodynamics.
Q. What are the stability challenges of the nitro group in this compound under varying pH and temperature conditions?
- Stability Profiling :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
